N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide is a complex organic compound that features a benzothiazole moiety, a cyclopenta[c]pyrazole ring, and a dimethoxybenzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as a solvent, yielding high amounts of the desired product under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrobenzoyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl]-2-oxoacetamide
- Benzothiazole derivatives with 1,2,3-triazole groups
- Imidazole-containing compounds
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide is unique due to its combination of a benzothiazole moiety and a cyclopenta[c]pyrazole ring, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-17-11-6-8-14(19(17)29-2)21(27)24-20-13-7-5-10-15(13)25-26(20)22-23-16-9-3-4-12-18(16)30-22/h3-4,6,8-9,11-12H,5,7,10H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUJDVKCQSTFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C3CCCC3=NN2C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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